molecular formula C24H16N6 B14087468 Pyrimidine, 4,6-bis([2,2'-bipyridin]-6-yl)- CAS No. 167412-36-4

Pyrimidine, 4,6-bis([2,2'-bipyridin]-6-yl)-

Cat. No.: B14087468
CAS No.: 167412-36-4
M. Wt: 388.4 g/mol
InChI Key: YWDAHRHRZBYXOD-UHFFFAOYSA-N
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Description

Pyrimidine, 4,6-bis([2,2’-bipyridin]-6-yl)- is a complex organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their extensive applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring two bipyridine moieties attached to a pyrimidine core, makes it a valuable ligand in coordination chemistry and a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 4,6-bis([2,2’-bipyridin]-6-yl)- typically involves the coupling of pyrimidine derivatives with bipyridine units. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyrimidine with a boronic acid derivative of bipyridine in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, with temperatures ranging from 80 to 100°C, and in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine, 4,6-bis([2,2’-bipyridin]-6-yl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced bipyridine units .

Scientific Research Applications

Pyrimidine, 4,6-bis([2,2’-bipyridin]-6-yl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyrimidine, 4,6-bis([2,2’-bipyridin]-6-yl)- involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes or DNA, leading to changes in their activity or function. The bipyridine units play a crucial role in coordinating with metal centers, while the pyrimidine core provides additional binding sites and structural stability .

Comparison with Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative with two pyridine rings connected at the 2-position.

    4,4’-Bipyridine: Another bipyridine derivative with pyridine rings connected at the 4-position.

    Pyrimidine, 2,4,6-tris([2,2’-bipyridin]-6-yl)-: A more complex derivative with three bipyridine units attached to a pyrimidine core.

Uniqueness: Pyrimidine, 4,6-bis([2,2’-bipyridin]-6-yl)- is unique due to its specific structural arrangement, which allows for versatile coordination with metal ions and interactions with biological molecules. This makes it a valuable compound for various scientific research applications, distinguishing it from other bipyridine derivatives .

Properties

CAS No.

167412-36-4

Molecular Formula

C24H16N6

Molecular Weight

388.4 g/mol

IUPAC Name

4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine

InChI

InChI=1S/C24H16N6/c1-3-13-25-17(7-1)19-9-5-11-21(29-19)23-15-24(28-16-27-23)22-12-6-10-20(30-22)18-8-2-4-14-26-18/h1-16H

InChI Key

YWDAHRHRZBYXOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC(=NC=N3)C4=CC=CC(=N4)C5=CC=CC=N5

Origin of Product

United States

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